![molecular formula C15H21NO5 B3059260 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid CAS No. 959583-95-0](/img/structure/B3059260.png)
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Overview
Description
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid, also known as Boc-L-3-(m-tolyl)alanine, is a widely used amino acid in scientific research. This compound has a unique chemical structure that makes it useful in various biomedical applications.
Scientific Research Applications
Structural Modification of Natural Products
Amino acids, including N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-m-tolyl-propionic acid, are often used in the structural modification of natural products . They are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
Transamidation of Unactivated Amides
In 2005, Calimsiz et al. reported a lanthanide-catalysed transamidation reaction of tert-butyl N-Boc-(2S,3S,4R)-dimethylpyroglutamate derivatives . This process provided a selective replacement of a Boc group with Fmoc group on the lactam followed by Eu(OTf)3-mediated transamidation reaction of the Fmoc-protected lactam .
Synthesis of Saxagliptin
(S)-N-Boc-3’-hydroxyadamantylglycine, an important intermediate of saxagliptin for type 2 diabetes mellitus (T2DM), was prepared from 1-adamantanecarboxylic acid . This process involved mild reaction with sulfuric acid/nitric acid, VHA reagent (SOCl2/DMF) and sodium diethyl malonate, then was treated with hydrolysis, decarboxylation .
Protein Synthesis
Amino acids are the basic units of proteins and the primary substance supporting biological life activities . They play very important roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission .
Food Industry
Amino acids are widely used in the food industry . For example, the main raw material of the sweetener aspartame is L-phenylalanine . Naturally occurring amino acids can be used to enhance the flavor of food and enhance nutrition .
Medical and Healthcare Industries
Amino acids are widely used in the medical and healthcare industries . They have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .
properties
IUPAC Name |
(2S,3S)-2-hydroxy-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9-6-5-7-10(8-9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGCEOXNWANLCH-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C(=O)O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376165 | |
Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid | |
CAS RN |
959583-95-0 | |
Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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